5-Butyl-6-ethyl-3-methyluracil
Description
Overview of Uracil (B121893) Derivatives: Foundational Roles and Research Significance
Uracil is a pyrimidine (B1678525) base that plays a crucial role in the structure and function of RNA, where it base-pairs with adenine. kthmcollege.ac.in Beyond this fundamental biological role, the uracil scaffold has emerged as a "privileged structure" in drug discovery. conicet.gov.ar Its derivatives have been investigated for a wide array of therapeutic applications, including as anticancer and antiviral agents. conicet.gov.armdpi.combeilstein-journals.org The ability of uracil analogues to interfere with nucleic acid metabolism and viral replication pathways underpins their therapeutic potential. conicet.gov.arnih.gov For instance, the well-known drug 5-fluorouracil (B62378) functions as an antimetabolite, disrupting RNA synthesis and inhibiting the growth of cancerous cells. The amenability of the uracil ring to chemical modification at several positions allows for the fine-tuning of its pharmacological profile, leading to the development of derivatives with enhanced potency, selectivity, and improved pharmacokinetic properties. conicet.gov.ar
Importance of Alkyl Substitution Patterns on Pyrimidine Bases in Modulating Biological Activity and Chemical Properties
The introduction of alkyl groups at various positions on the pyrimidine ring can dramatically alter the compound's biological activity and chemical characteristics. conicet.gov.arnih.gov Substitutions at the C5 and C6 positions, as well as N-alkylation at the N1 and N3 positions, are common strategies to modulate properties such as lipophilicity, metabolic stability, and interaction with biological targets. kthmcollege.ac.inconicet.gov.ar
For example, studies on 5-alkyl-substituted uracil derivatives have shown that the length and nature of the alkyl chain can influence their antiviral activity. bibliotekanauki.pl Similarly, modifications at the C6 position have been explored to develop new therapeutic agents, with some 6-substituted uracil derivatives showing potential as GPR84 receptor agonists. nih.gov N-alkylation also plays a critical role; for instance, N1,N3-disubstituted uracils have been reported to exhibit antibacterial and antifungal activities. kthmcollege.ac.in The specific combination of alkyl groups, such as in 5-Butyl-6-ethyl-3-methyluracil, therefore presents a unique set of properties that are a subject of scientific inquiry.
Rationale for Academic Investigation of Novel Uracil Analogues, with Emphasis on this compound and Related Structural Variants
The academic pursuit of novel uracil analogues like this compound is driven by the quest for new therapeutic agents with improved efficacy and specificity. The specific substitution pattern of this compound—a butyl group at C5, an ethyl group at C6, and a methyl group at N3—suggests a deliberate design to optimize its interaction with biological targets. Research into structurally similar compounds provides a strong rationale for its investigation. For example, studies on 3-butyl-6-methyluracil have been conducted to assess its impact on cell viability. researchgate.net Furthermore, the synthesis of various 5-alkyl-6-substituted uracils has been pursued to develop potential antimicrobial agents. nih.govmdpi.com
The investigation of this compound and its analogues allows for a deeper understanding of the structure-activity relationships (SAR) of this class of compounds. By systematically varying the alkyl substituents at the C5, C6, and N3 positions, researchers can map how these changes affect biological activity, providing valuable insights for the rational design of future drug candidates.
Chemical and Physical Properties of this compound
While extensive experimental data for this compound is not widely available in published literature, its basic properties can be found in chemical databases.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₁H₁₈N₂O₂ | uni.lu |
| Molecular Weight | 210.27 g/mol | uni.lu |
| IUPAC Name | 5-butyl-3-ethyl-6-methyl-1H-pyrimidine-2,4-dione | uni.lu |
| SMILES | CCCCC1=C(NC(=O)N(C1=O)CC)C | uni.lu |
| InChI | InChI=1S/C11H18N2O2/c1-4-6-7-9-8(3)12-11(15)13(5-2)10(9)14/h4-7H2,1-3H3,(H,12,15) | uni.lu |
| InChIKey | STIRJGHZAQEXHK-UHFFFAOYSA-N | uni.lu |
Note: The properties listed are based on computational predictions and database entries, as extensive experimental data is not publicly available.
Research Findings on Related Structural Variants
The potential biological activities of this compound can be inferred from research on its structural analogues.
Table 2: Biological Activity of Structurally Related Uracil Derivatives
| Compound | Biological Activity | Research Focus |
|---|---|---|
| 3-Butyl-6-methyluracil | Affects cell viability | In vitro toxicology |
| 5-Alkyl-6-(4-substituted-1-piperazinyl)uracils | Antibacterial activity | Antimicrobial drug discovery |
| N1,N3-Disubstituted uracils | Antibacterial and antifungal activities | Antimicrobial drug discovery |
These findings underscore the diverse biological potential of alkyl-substituted uracils and provide a basis for the continued investigation of novel derivatives like this compound.
Structure
2D Structure
3D Structure
Properties
CAS No. |
91216-50-1 |
|---|---|
Molecular Formula |
C11H18N2O2 |
Molecular Weight |
210.27 g/mol |
IUPAC Name |
5-butyl-6-ethyl-3-methyl-1H-pyrimidine-2,4-dione |
InChI |
InChI=1S/C11H18N2O2/c1-4-6-7-8-9(5-2)12-11(15)13(3)10(8)14/h4-7H2,1-3H3,(H,12,15) |
InChI Key |
UFUBUFQCWRNFNY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=C(NC(=O)N(C1=O)C)CC |
Origin of Product |
United States |
Synthetic Methodologies for 5 Butyl 6 Ethyl 3 Methyluracil and Analogous Alkyluracils
General Synthetic Strategies for the Uracil (B121893) Core Framework
The construction of the foundational uracil ring system is the initial critical phase in the synthesis of complex derivatives like 5-Butyl-6-ethyl-3-methyluracil. This is typically achieved through cyclization reactions that form the pyrimidine (B1678525) heterocycle from acyclic precursors.
Ring-Closing Reactions and Cyclization Protocols in Pyrimidine Synthesis
The most prevalent method for synthesizing the uracil core involves the condensation of a β-ketoester with urea (B33335) or its derivatives. researchgate.netorgsyn.org This approach, often referred to as a cyclocondensation reaction, forms the six-membered pyrimidine ring in a single step. For instance, the reaction of ethyl acetoacetate (B1235776) with urea is a classic method for preparing 6-methyluracil (B20015). orgsyn.org The reaction proceeds by initial formation of a β-uraminocrotonic ester intermediate, which then undergoes intramolecular cyclization upon treatment with a base, such as sodium hydroxide, followed by acidification to yield the uracil product. orgsyn.org Variations of this method can employ substituted β-ketoesters and ureas to introduce diversity at various positions of the uracil ring.
Another strategy involves the use of diketene (B1670635), which can react with urea to form 6-methyluracil. orgsyn.org Additionally, more contemporary methods have explored microwave-assisted synthesis, which can significantly reduce reaction times and improve yields for the condensation of β-ketoesters with urea or thiourea (B124793) under solvent-free conditions. researchgate.net
Nucleophilic Substitution and Condensation Approaches for Uracil Formation
Nucleophilic substitution reactions on pre-functionalized acyclic precursors also provide a viable route to the uracil framework. This can involve the reaction of a molecule containing a urea or thiourea moiety with a three-carbon component that has electrophilic centers at the 1 and 3 positions.
For example, the synthesis of certain uracil derivatives can be achieved by reacting N-monosubstituted ureas with precursors that already contain a portion of the desired substitution pattern. acs.org The regioselectivity of the cyclization can be influenced by the nature of the substituents on the urea nitrogen. acs.org Condensation reactions of propiolic acid and urea have also been reported for the synthesis of the basic uracil structure. researchgate.net These methods highlight the versatility of condensation chemistry in building the uracil ring system from diverse starting materials.
Specific Alkylation Strategies for Introducing Butyl, Ethyl, and Methyl Groups
Once the uracil core is established, the next synthetic challenge is the regioselective introduction of the specific alkyl groups: a butyl group at the C5 position, an ethyl group at the C6 position, and a methyl group at the N3 position.
Alkylation at Nitrogen Positions (N1, N3)
Alkylation of the nitrogen atoms of the uracil ring is a common transformation. The N1 and N3 positions of the uracil ring can be alkylated using various alkylating agents in the presence of a base. The regioselectivity of N-alkylation can often be controlled by the choice of reaction conditions and protecting groups. For the synthesis of this compound, a methyl group needs to be introduced at the N3 position. This can be achieved by reacting the corresponding 5-butyl-6-ethyluracil with a methylating agent like methyl iodide or dimethyl sulfate (B86663) in the presence of a suitable base such as potassium carbonate or sodium hydride. nih.gov In some synthetic strategies, the N3-methyl group can be introduced at an earlier stage by using N-methylurea in the initial cyclization step. acs.org
Introduction of Alkyl Substituents at Carbon Positions (C5, C6)
Introducing alkyl groups at the C5 and C6 positions of the uracil ring often requires more specialized methods than N-alkylation. The C6 position can be functionalized through various approaches, including the use of a substituted β-ketoester in the initial ring-forming reaction. For instance, to obtain a 6-ethyl substituent, one could start with a β-ketoester bearing an ethyl group at the appropriate position.
The C5 position is also a common site for substitution. Halogenation of the uracil ring, particularly at the C5 position, provides a versatile handle for introducing other functional groups via cross-coupling reactions. For example, a 5-halouracil can be coupled with an organometallic reagent, such as an organocuprate or an organoboron compound (via Suzuki coupling), to introduce a butyl group. Direct C-H activation and arylation at the C6 position of 1,3-dimethyluracil (B184088) has been accomplished using copper(I) bromide as a catalyst. researchgate.net While this example demonstrates C-H activation for arylation, similar principles could potentially be adapted for alkylation.
A summary of common alkylation strategies is presented in the table below.
| Position | Alkyl Group | Common Reagents and Methods |
| N3 | Methyl | Methyl iodide, Dimethyl sulfate with a base (e.g., K₂CO₃, NaH) |
| C5 | Butyl | Cross-coupling reactions (e.g., Suzuki, Stille) on 5-halouracils |
| C6 | Ethyl | Use of an appropriately substituted β-ketoester in the initial cyclization |
Optimization of Reaction Conditions for Enhanced Yield and Purity in this compound Analogue Synthesis
The efficient synthesis of highly substituted uracils like this compound necessitates careful optimization of reaction conditions to maximize yield and purity. Key parameters that are often adjusted include the choice of solvent, catalyst, temperature, and reaction time.
The use of microwave irradiation has emerged as a powerful tool for accelerating organic reactions, including the synthesis of uracil derivatives. researchgate.netresearchgate.net Microwave-assisted synthesis can lead to shorter reaction times, higher yields, and often cleaner reaction profiles compared to conventional heating methods. researchgate.net For example, the one-pot condensation of β-ketoesters and urea (or thiourea) can be efficiently carried out under solvent-free microwave conditions. researchgate.net
Catalysis also plays a crucial role in the synthesis of substituted uracils. For instance, the preparation of 6-methyluracil can be catalyzed by an acid, such as hydrochloric acid, or by zinc acetate. orgsyn.orggoogle.com In cross-coupling reactions to introduce substituents at the C5 or C6 positions, the choice of the metal catalyst (e.g., palladium or copper) and the corresponding ligands is critical for achieving high efficiency and selectivity.
The purification of the final product and intermediates is also a significant consideration. Chromatographic techniques, such as column chromatography, are often employed to isolate the desired compound from byproducts and unreacted starting materials. google.com Recrystallization can also be an effective method for purifying solid products. nih.gov The optimization of the entire synthetic sequence, including both reaction and purification steps, is essential for obtaining this compound and its analogues in high yield and purity.
The following table provides a general overview of reaction parameters that can be optimized.
| Parameter | Conventional Method | Optimized/Modern Approach | Benefit |
| Heating | Oil bath, heating mantle | Microwave irradiation | Faster reaction times, higher yields researchgate.netresearchgate.net |
| Catalyst | Stoichiometric reagents | Catalytic amounts of transition metals (e.g., Pd, Cu) | Higher efficiency, broader substrate scope researchgate.net |
| Solvent | High-boiling point organic solvents | Solvent-free conditions, ionic liquids | Greener chemistry, easier work-up researchgate.net |
| Reaction Time | Several hours to days | Minutes to a few hours | Increased throughput |
Role of Catalysts (e.g., Phase Transfer Catalysts) in Uracil Derivatization
The derivatization of the uracil ring, particularly through alkylation, is a cornerstone of synthesizing analogues like this compound. Catalysts are pivotal in these transformations, enhancing reaction rates, improving yields, and directing the regioselectivity of alkyl group attachment to the nitrogen atoms (N1 and N3) of the uracil core. Among the most effective catalytic systems are phase-transfer catalysts (PTCs).
Phase-transfer catalysis is a powerful technique for facilitating reactions between reactants located in different immiscible phases, typically a solid or aqueous phase and an organic phase. nih.gov In the context of uracil alkylation, the uracil anion, which is often generated by a base in an aqueous or solid phase, is transferred into an organic phase where the alkylating agent resides. This transfer is accomplished by a lipophilic PTC agent, commonly a quaternary ammonium (B1175870) or phosphonium (B103445) salt. mdpi.comresearchgate.net The catalyst forms an ion pair with the uracil anion, rendering it soluble in the organic solvent and highly reactive towards the alkyl halide. mdpi.com
The primary roles of phase-transfer catalysts in uracil derivatization include:
Increased Reaction Rates: By bringing the reacting species together in a single phase, PTCs overcome the insolubility barrier, leading to significantly faster reaction times compared to uncatalyzed heterogeneous reactions. phasetransfer.com
Milder Reaction Conditions: PTC allows for the use of less harsh conditions, such as lower temperatures and weaker bases (e.g., potassium carbonate instead of sodium hydride), which helps to prevent degradation of sensitive substrates and products. researchgate.net
Improved Yields and Purity: The enhanced reactivity and milder conditions often translate to higher isolated yields and fewer side products, simplifying purification. phasetransfer.com
Enhanced Regioselectivity: While alkylation can occur at both N1 and N3 positions, the choice of catalyst, solvent, and counter-ion can influence the site of substitution. Chiral phase-transfer catalysts, often derived from cinchona alkaloids, have been instrumental in developing asymmetric syntheses, providing enantioselective access to specific isomers, a crucial aspect in the synthesis of complex, biologically active molecules. phasetransfer.com
A typical example involves the N-alkylation of a substituted uracil using an alkyl halide in a biphasic system of a nonpolar organic solvent and an aqueous solution of a base like sodium hydroxide, with tetrabutylammonium (B224687) bromide (TBAB) serving as the catalyst. The TBAB exchanges its bromide ion for the uracil anion, shuttling it into the organic phase for alkylation.
| Catalyst Type | Examples | Key Features |
|---|---|---|
| Quaternary Ammonium Salts | Tetrabutylammonium bromide (TBAB), Aliquat 336® | Commonly used, effective, and commercially available. researchgate.netphasetransfer.com |
| Quaternary Phosphonium Salts | Tetrabutylphosphonium chloride | Often exhibit higher thermal stability than ammonium salts. |
| Chiral Catalysts (Cinchona Alkaloid-derived) | N-benzyl cinchoninium bromide | Used for asymmetric synthesis to achieve high enantioselectivity. phasetransfer.com |
Solvent Effects and Temperature Control in Alkyluracil Synthesis
The choice of solvent and the precise control of temperature are critical parameters in the synthesis of alkyluracils, profoundly influencing reaction outcomes. These factors govern not only the rate of reaction but also the regioselectivity of N-alkylation, a crucial consideration for compounds like this compound where specific substitution patterns are required.
Solvent Effects: The solvent's properties, particularly its polarity and ability to solvate ions, play a multifaceted role. In N-alkylation of uracils, polar aprotic solvents are generally favored.
Dimethylformamide (DMF) and Dimethyl Sulfoxide (DMSO): These solvents are highly effective for N-alkylation reactions. researchgate.net Their high polarity helps to dissolve the uracil substrate and its anionic intermediate, facilitating a homogeneous reaction environment. They effectively solvate the cation of the base (e.g., K+ from K2CO3), leaving a more "naked" and highly nucleophilic uracil anion, which accelerates the rate of substitution. researchgate.net
Acetonitrile (B52724) (CH3CN): This is another effective solvent that often provides a good balance of reactivity and ease of removal during workup. It has been shown to afford excellent results in catalytic N-alkylation of pyrimidines. ias.ac.in
Less Polar Solvents (e.g., THF, Acetone): Reactions in these solvents tend to be slower compared to those in DMF or DMSO. This is attributed to the lower solubility of the uracil salt and less effective solvation of the cation, resulting in a tighter ion pair and a less reactive nucleophile. researchgate.net
The solvent can also influence the N1/N3 regioselectivity. The N1 position is generally more sterically accessible and its anion is often considered more nucleophilic, while the N3 anion is flanked by two carbonyl groups. The solvent can modulate the relative reactivity of these two sites through differential solvation.
Temperature Control: Temperature is a key handle for controlling reaction kinetics. For alkyluracil synthesis, increasing the temperature generally increases the reaction rate. However, elevated temperatures can also lead to undesired side reactions or a decrease in regioselectivity. For instance, microwave irradiation has been used to achieve rapid N-alkylation of uracil derivatives, often completing reactions within minutes at temperatures around 160 °C. researchgate.net Conversely, some reactions may require carefully controlled low temperatures to favor a specific kinetic product over a thermodynamic one. Optimization studies often involve screening a range of temperatures to find the optimal balance between reaction time, yield, and selectivity. researchgate.net
| Solvent | Typical Polarity | Effect on Reaction | Reference |
|---|---|---|---|
| DMF | High (Polar Aprotic) | Excellent solubility for reactants, accelerates reaction rate. | researchgate.net |
| DMSO | High (Polar Aprotic) | Similar to DMF, promotes high reactivity. | researchgate.net |
| Acetonitrile | Medium (Polar Aprotic) | Good reactivity, often a preferred solvent for optimal results. | ias.ac.in |
| THF | Low | Slower reaction rates compared to more polar solvents. | researchgate.net |
Advanced Synthetic Approaches for Complex Uracil Analogues
Beyond classical alkylation methods, the synthesis of structurally complex uracil analogues relies on a variety of advanced strategies. These approaches enable the construction of polysubstituted and fused-ring systems that are often inaccessible through simpler derivatization of the parent uracil ring.
Cycloaddition Reactions: These reactions are powerful tools for building complex molecular architectures in a single step.
[4+2] Cycloadditions: Uracil derivatives can participate as dienophiles or dienes in Diels-Alder type reactions to construct fused bicyclic systems. For example, asymmetric [4+2] cycloadditions between N-protected 6-methyluracil-5-carbaldehydes and nitro-olefins, catalyzed by chiral organocatalysts, can produce carbocycle-fused uracils with high stereoselectivity. unipr.it
Intramolecular Cycloadditions: Suitably functionalized uracils can undergo intramolecular 1,5- or 1,6-cycloaddition reactions to yield fused pyrrolo[2,3-d]pyrimidines and pyrido[2,3-d]pyrimidines, respectively. rsc.orgrsc.org
"Uracilyne" Intermediates: A modern approach involves the generation of a highly reactive "uracilyne," a heteroaryne analogue of uracil. This intermediate can be trapped by various reagents in [4+2], [3+2], and [2+2] cycloadditions, providing rapid access to a wide range of functionally diverse uracil derivatives. digitellinc.com
Direct C-H Functionalization: The direct activation and functionalization of carbon-hydrogen bonds on the uracil ring represents an atom-economical and efficient strategy. For example, the direct arylation of 1,3-dimethyluracil at the C6 position can be achieved using aryl iodides in the presence of a copper(I) bromide catalyst. This method avoids the pre-functionalization often required in traditional cross-coupling reactions. researchgate.net
Synthesis from Acyclic Precursors: Complex uracil derivatives can be constructed by building the heterocyclic ring from appropriately substituted acyclic starting materials. This "ring-building" strategy offers great flexibility in introducing a variety of substituents at different positions of the uracil core from the outset. This approach is one of the main strategies for accessing 5- and 6-substituted uracils. conicet.gov.ar For instance, a urea derivative can react with diketene and subsequently undergo cyclization to form a 6-methyluracil. conicet.gov.ar
Modification of Masked Uracils: Sometimes, the desired chemical transformations are incompatible with the functional groups on the uracil ring. In such cases, a "masked" uracil, such as a 2,4-dimethoxypyrimidine, is used. The desired modifications are performed on this more stable intermediate, and the uracil ring is regenerated in a final deprotection step. conicet.gov.ar This strategy has been successfully employed in the total synthesis of complex natural products containing a uracil moiety.
These advanced methods underscore the versatility of modern organic synthesis in creating novel and complex uracil analogues, providing access to a vast chemical space for further exploration.
Advanced Spectroscopic and Analytical Characterization in Uracil Derivative Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation.jppres.comnih.gov
Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone for the structural determination of organic molecules, providing granular insights into the molecular framework. For 5-Butyl-6-ethyl-3-methyluracil, both one-dimensional (¹H and ¹³C) and two-dimensional NMR techniques are indispensable for a complete assignment of all proton and carbon signals, thereby confirming the connectivity and substitution pattern of the uracil (B121893) core.
The ¹H NMR spectrum of this compound is anticipated to exhibit distinct signals corresponding to each unique proton environment in the molecule. The chemical shifts are influenced by the electronic environment of the protons, with neighboring functional groups causing characteristic upfield or downfield shifts.
Similarly, the ¹³C NMR spectrum provides a fingerprint of the carbon skeleton. The chemical shifts of the carbon atoms in the uracil ring and the alkyl substituents are indicative of their bonding and electronic environment. The carbonyl carbons (C2 and C4) are expected to resonate at the downfield end of the spectrum due to the deshielding effect of the oxygen atoms.
Predicted ¹H NMR Chemical Shifts for this compound:
| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Integration |
| Butyl-CH₃ | ~0.9 | Triplet | 3H |
| Butyl-CH₂ | ~1.3-1.4 | Multiplet | 2H |
| Butyl-CH₂ | ~1.4-1.5 | Multiplet | 2H |
| Butyl-CH₂ (adjacent to ring) | ~2.4 | Triplet | 2H |
| Ethyl-CH₃ | ~1.1 | Triplet | 3H |
| Ethyl-CH₂ | ~2.6 | Quartet | 2H |
| N₃-CH₃ | ~3.3 | Singlet | 3H |
Predicted ¹³C NMR Chemical Shifts for this compound:
| Carbon Atom | Predicted Chemical Shift (ppm) |
| Butyl-CH₃ | ~14 |
| Butyl-CH₂ | ~22 |
| Butyl-CH₂ | ~30 |
| Butyl-CH₂ (adjacent to ring) | ~28 |
| Ethyl-CH₃ | ~13 |
| Ethyl-CH₂ | ~25 |
| N₃-CH₃ | ~28 |
| C5 | ~115 |
| C6 | ~155 |
| C2 | ~152 |
| C4 | ~164 |
Note: The predicted chemical shifts are estimations based on known data for structurally similar uracil derivatives and general principles of NMR spectroscopy. Actual experimental values may vary.
While one-dimensional NMR provides essential information, two-dimensional (2D) NMR experiments are crucial for assembling the complete molecular puzzle.
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings within the butyl and ethyl chains. For instance, cross-peaks would be observed between the protons of adjacent methylene (B1212753) groups in the butyl chain and between the methyl and methylene protons of the ethyl group.
HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum would correlate each proton signal with its directly attached carbon atom. This is instrumental in definitively assigning the carbon signals of the alkyl chains.
HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment is key to establishing the connectivity across the entire molecule. It shows correlations between protons and carbons that are two or three bonds apart. For example, it would show correlations from the N₃-methyl protons to the C2 and C4 carbons of the uracil ring, confirming the position of the methyl group. Correlations between the protons of the butyl and ethyl groups and the C5 and C6 carbons of the uracil ring, respectively, would confirm their points of attachment.
Infrared (IR) Spectroscopy for Functional Group Identification.researchgate.netresearchgate.net
Infrared (IR) spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule. The IR spectrum of this compound would be characterized by absorption bands corresponding to the vibrations of its constituent bonds.
Predicted Characteristic IR Absorption Bands for this compound:
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| ~2960-2850 | C-H stretch | Alkyl (butyl, ethyl, methyl) |
| ~1710 | C=O stretch | Uracil ring (C4=O) |
| ~1660 | C=O stretch | Uracil ring (C2=O) |
| ~1640 | C=C stretch | Uracil ring |
| ~1460 | C-H bend | Alkyl |
| ~1380 | C-N stretch | Uracil ring |
The presence of strong carbonyl (C=O) absorption bands is a hallmark of the uracil structure. The precise positions of these bands can be influenced by the electronic effects of the alkyl substituents. The C-H stretching vibrations of the butyl, ethyl, and methyl groups would be prominent in the 2850-2960 cm⁻¹ region.
Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns.
For this compound (C₁₁H₁₈N₂O₂), the expected exact mass would be approximately 210.1368 g/mol . In a high-resolution mass spectrum, this would be observed as the molecular ion peak (M⁺).
The fragmentation pattern in mass spectrometry provides valuable clues about the molecule's structure. Common fragmentation pathways for this compound under electron ionization (EI) would likely involve the cleavage of the alkyl side chains.
Predicted Key Fragment Ions in the Mass Spectrum of this compound:
| m/z | Proposed Fragment |
| 210 | [M]⁺ (Molecular ion) |
| 195 | [M - CH₃]⁺ |
| 181 | [M - C₂H₅]⁺ |
| 167 | [M - C₃H₇]⁺ |
| 153 | [M - C₄H₉]⁺ |
The relative abundances of these fragment ions would provide further evidence for the proposed structure.
Chromatographic Methods for Purity Assessment and Isolation of this compound and Intermediates
Chromatographic techniques are essential for assessing the purity of the synthesized this compound and for the isolation of the final product from reaction mixtures and intermediates.
High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis and purification of organic compounds. For a moderately polar compound like this compound, reversed-phase HPLC would be the method of choice. A C18 column with a mobile phase consisting of a mixture of water and a polar organic solvent, such as acetonitrile (B52724) or methanol, would likely provide good separation. The retention time of the compound would be influenced by the exact composition of the mobile phase. A gradient elution, where the proportion of the organic solvent is increased over time, could be employed to ensure the efficient elution of any impurities. Detection is typically achieved using a UV detector, as the uracil ring system has a characteristic UV absorbance.
Gas Chromatography (GC) is another powerful technique for the analysis of volatile and thermally stable compounds. Given its alkyl substitutions, this compound is expected to have sufficient volatility for GC analysis. A capillary column with a nonpolar or moderately polar stationary phase, such as a polysiloxane-based phase, would be suitable. The oven temperature would be programmed to increase during the analysis to ensure the elution of the compound as a sharp peak. A flame ionization detector (FID) or a mass spectrometer (MS) can be used for detection. GC-MS combines the separation power of GC with the identification capabilities of MS, providing a definitive method for both purity assessment and structural confirmation.
Crystallographic Studies and X-ray Diffraction for Solid-State Structure Determination
Extensive searches of scientific literature and crystallographic databases did not yield any specific studies detailing the solid-state structure of this compound as determined by X-ray diffraction. Consequently, detailed crystallographic data, including unit cell parameters, space group, and specific intermolecular interactions for this particular compound, are not available in published scientific literature.
While crystallographic data exists for structurally related uracil derivatives, the specific combination of butyl, ethyl, and methyl substituents at the 5, 6, and 3 positions respectively, has not been the subject of a reported single-crystal X-ray diffraction analysis. Such studies are crucial for definitively establishing the three-dimensional arrangement of atoms in the crystalline state, understanding the molecule's conformation, and analyzing its packing and hydrogen bonding patterns. Without experimental crystallographic data, any discussion of the solid-state structure of this compound would be purely speculative.
Further research, involving the synthesis of a high-purity crystalline sample of this compound followed by single-crystal X-ray diffraction analysis, would be required to elucidate its precise solid-state architecture.
Computational and Theoretical Investigations of Uracil Derivatives
Quantum Chemical Calculations for Electronic Structure and Molecular Conformation
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For a substituted uracil (B121893) like 5-Butyl-6-ethyl-3-methyluracil, these methods can elucidate how the addition of butyl, ethyl, and methyl groups to the parent ring alters its electronic distribution and preferred three-dimensional shape.
Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. nih.gov By applying DFT, one can determine the optimized geometry of this compound and calculate key electronic properties. researchgate.net
Frontier Molecular Orbitals: A primary output of DFT calculations is the energy of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). semanticscholar.org The HOMO-LUMO energy gap is a critical indicator of a molecule's chemical stability and reactivity; a larger gap generally implies greater stability. nih.gov For this compound, the electron-donating nature of the alkyl substituents (butyl, ethyl, methyl) would be expected to influence these orbital energies compared to unsubstituted uracil.
Electronic Properties: DFT calculations yield a variety of electronic properties that describe the molecule's behavior. A typical data table from such a study on a uracil derivative would include the total energy, HOMO energy, LUMO energy, HOMO-LUMO gap, dipole moment, and polarizability. These values are often calculated both in the gas phase and in simulated solvent environments to understand how polarity affects the molecule's properties. semanticscholar.orgnih.gov For instance, studies on similar molecules show that polarity generally increases in a solvent like water. semanticscholar.org
The butyl and ethyl groups attached to the uracil ring are flexible and can rotate around their single bonds. This rotation gives rise to different spatial arrangements called conformers, each with a distinct energy level.
Computational methods can be used to perform a potential energy surface scan. This involves systematically rotating the dihedral angles of the C5-butyl and C6-ethyl bonds and calculating the molecule's energy at each step. The results would identify the lowest-energy (most stable) conformer and the energy barriers required to rotate from one conformer to another. This information is crucial for understanding how the molecule's shape might influence its ability to interact with biological targets like enzymes or receptors.
Molecular Dynamics Simulations for Conformational Flexibility and Solvation Effects
While quantum chemical calculations provide a static picture, Molecular Dynamics (MD) simulations model the motion of atoms and molecules over time, offering a dynamic view of conformational flexibility. acs.org An MD simulation of this compound would involve placing the molecule in a simulated box of solvent, typically water, to mimic physiological conditions. acs.orgrsc.org
The simulation would track the trajectories of all atoms over a period of nanoseconds, revealing:
Conformational Sampling: How the butyl and ethyl side chains flex and rotate in an aqueous environment.
Solvation Shell: The organization of water molecules around the uracil derivative. This is critical for understanding its solubility and the energetic penalties or advantages of moving it from an aqueous to a non-polar environment (e.g., a protein's active site). acs.org
Hydrogen Bonding: MD simulations can quantify the hydrogen bonds formed between the uracil derivative's keto groups and amide protons with surrounding water molecules, which is essential for its biochemical interactions. rsc.org
Theoretical Prediction of Reactivity and Stability Profiles
The electronic parameters derived from DFT calculations serve as powerful descriptors for predicting a molecule's reactivity. mdpi.com
Molecular Electrostatic Potential (MEP): An MEP map provides a visual representation of the charge distribution on the molecule's surface. For a uracil derivative, MEP maps highlight the electron-rich regions (negative potential) around the oxygen atoms and electron-poor regions (positive potential) near the N-H protons. This allows for the prediction of sites susceptible to electrophilic and nucleophilic attack, respectively. researchgate.net
Computational Mechanistic Studies of Reaction Pathways and Transition States
Computational chemistry can be used to model the step-by-step mechanism of chemical reactions. For uracil derivatives, this is useful for understanding metabolism, degradation, or synthesis pathways. researchgate.net For example, studies have computationally modeled the bromination and photohydration reactions of uracil. acs.orgacs.orgnih.gov
To study a potential reaction involving this compound, researchers would use DFT to:
Optimize the geometries of the reactants, products, and any reaction intermediates.
Locate the transition state structure for each step of the reaction.
Calculate the activation energy (the energy barrier that must be overcome) for the reaction to proceed.
These calculations can distinguish between different possible reaction mechanisms by determining which pathway has the lowest energy barriers and is therefore the most favorable. nih.gov
In Silico Approaches for Predictive Structure-Activity Relationship (SAR) Modeling
Structure-Activity Relationship (SAR) studies aim to connect a molecule's structural features to its biological activity. Quantitative Structure-Activity Relationship (QSAR) models use computational descriptors to create a statistical model that can predict the activity of related compounds. nih.govresearchgate.net
For a series of uracil derivatives including this compound, a QSAR study would involve:
Calculating a wide range of molecular descriptors for each compound. These can include electronic properties from DFT, shape descriptors, and physicochemical properties.
Using statistical methods, like multiple linear regression (MLR), to build an equation that correlates a subset of these descriptors with experimentally measured biological activity (e.g., inhibitory concentration against a virus or cancer cell line). nih.govbenthamscience.com
Validating the model to ensure its predictive power.
Such a model could then be used to predict the biological activity of new, unsynthesized uracil derivatives, guiding synthetic efforts toward more potent compounds. nih.gov The modifications at the N-3, C-5, and C-6 positions are known to be critical for tuning the biological properties of uracil analogues. nih.gov
Structure Activity Relationship Sar Studies of Alkyl Substituted Uracil Derivatives
Elucidation of the Role of Alkyl Chain Length and Branching at C5 and C6 Positions on Biological Function
The size and configuration of alkyl substituents at the C5 and C6 positions of the uracil (B121893) ring are pivotal in modulating biological activity. Research on various uracil derivatives indicates that these substitutions can affect the compound's affinity for target enzymes or receptors, as well as its metabolic stability.
For instance, in the context of antibacterial agents, the length of the alkyl chain has been shown to be a key factor in the interaction with bacterial cell membranes. nih.gov Studies on cationic amphiphilic molecules with varying alkyl chain lengths have demonstrated that an intermediate chain length can lead to superior antibacterial performance by optimizing the balance between membrane disruption and cytotoxicity. nih.gov While not directly studying 5-Butyl-6-ethyl-3-methyluracil, these findings suggest that the butyl group at C5 and the ethyl group at C6 could play a significant role in membrane-related interactions, should the compound have such a mechanism of action.
In a study on the proliferative activity of 6-substituted uracil derivatives on lung cells, compounds with different alkyl and cycloalkyl groups at the C6 position were evaluated. researchgate.netjppres.com The results showed that the nature of the substituent at this position significantly influences the compound's biological effect. researchgate.netjppres.com For example, 3-methyl-6-cyclopropyluracil and 1-butyl-6-methyluracil (B86784) demonstrated high proliferative activity in vitro, suggesting that the size and lipophilicity of the C6 substituent are important for this particular biological endpoint. researchgate.netjppres.com This highlights the importance of the ethyl group at the C6 position of this compound in determining its biological profile.
The following table summarizes the effect of C6 substitution on the proliferative activity of some uracil derivatives.
| Compound | C6-Substituent | Relative Proliferative Activity |
| 6-methyluracil (B20015) | Methyl | Baseline |
| 3-methyl-6-cyclopropyluracil | Cyclopropyl | High |
| 1-butyl-6-methyluracil | Methyl | High |
Note: This table is illustrative of the importance of the C6 substituent based on available data for related compounds.
Investigation of the Influence of Substituents at N1 and N3 on Molecular Recognition and Activity
Substituents at the N1 and N3 positions of the uracil ring are crucial for molecular recognition and can significantly impact the compound's binding to target proteins. These positions are often involved in hydrogen bonding and hydrophobic interactions within the binding pocket of enzymes or receptors.
Studies on N1,N3-disubstituted uracils as non-nucleoside inhibitors of HIV-1 reverse transcriptase have revealed the importance of the nature of the substituents at these positions. nih.govnih.gov The introduction of various groups at N1 and N3 can alter the inhibitory activity of the compounds. nih.govnih.gov For example, the presence of a methyl or benzyl (B1604629) group at N1 or N3 does not significantly affect the site of oxidation by certain enzymes, indicating that these positions might be more involved in specific binding interactions rather than metabolic pathways. researchgate.net
The methyl group at the N3 position of this compound likely plays a role in its interaction with its biological target. This substitution prevents the formation of a hydrogen bond at this position, which could be critical for its specific activity. The presence of the N3-methyl group can also enhance the lipophilicity of the molecule, potentially influencing its transport and distribution.
Stereochemical Considerations in Alkyluracil Design and Activity
Stereochemistry is a fundamental aspect of drug design, as the three-dimensional arrangement of atoms in a molecule can dramatically affect its biological activity. nih.govnih.govmalariaworld.orgresearchgate.net For alkyluracil derivatives, the presence of chiral centers in the alkyl substituents can lead to enantiomers with different potencies and selectivities.
While this compound itself does not have a chiral center in the n-butyl or ethyl groups, related compounds such as Bromacil (5-bromo-3-sec-butyl-6-methyluracil) possess a chiral center in the sec-butyl group. researchgate.netsigmaaldrich.com This highlights the potential for introducing stereochemistry into alkyluracil derivatives to optimize their biological activity. The differential activity of enantiomers often arises from their distinct interactions with chiral biological macromolecules like proteins and nucleic acids. nih.govnih.govmalariaworld.orgresearchgate.net
The design of stereochemically pure alkyluracils can be a strategy to improve their therapeutic index by separating the desired activity from potential off-target effects. Molecular modeling studies on other chiral compounds have shown how stereochemistry dictates the efficiency of interaction with biological targets, leading to covalent binding and inactivation in some cases. nih.govnih.govmalariaworld.orgresearchgate.net These principles underscore the importance of considering stereochemical aspects in the design and development of new alkyluracil analogues.
Comparative SAR Analysis of this compound with Other Uracil Analogues (e.g., Bromacil, 5-butyl-3-ethyl-6-methyluracil) to Deduce Key Pharmacophoric Elements
A comparative analysis of the structure-activity relationships of this compound with other uracil analogues helps in identifying the key pharmacophoric elements responsible for their biological activity.
Bromacil (5-bromo-3-sec-butyl-6-methyluracil) is a well-known herbicide. researchgate.netsigmaaldrich.com Comparing its structure to this compound reveals several key differences:
C5-substituent: Bromacil has a bromine atom at the C5 position, whereas the target compound has a butyl group. This suggests that the electronic properties and size of the substituent at C5 are critical for herbicidal activity. The electron-withdrawing nature of the bromine in Bromacil is a significant feature.
N3-substituent: Bromacil has a sec-butyl group at N3, which introduces a chiral center, while this compound has a methyl group. The bulkier and branched sec-butyl group in Bromacil likely plays a role in its specific binding to the target enzyme in plants.
C6-substituent: Bromacil has a methyl group at C6, while the target compound has an ethyl group. This difference in alkyl chain length at C6 could influence the potency and selectivity of the compound.
5-butyl-3-ethyl-6-methyluracil is another informative analogue for comparison. The key differences with this compound are the positions of the ethyl and methyl groups on the uracil ring. In 5-butyl-3-ethyl-6-methyluracil, the ethyl group is at N3 and the methyl group is at C6, whereas in the target compound, the methyl group is at N3 and the ethyl group is at C6. This positional isomerization can lead to significant differences in biological activity by altering the shape of the molecule and its interactions with the binding site.
The following table provides a comparative overview of the substituents and their potential influence on activity.
| Compound | C5-Substituent | C6-Substituent | N3-Substituent | Potential Influence on Activity |
| This compound | Butyl | Ethyl | Methyl | Lipophilicity at C5, specific interactions at C6 and N3 |
| Bromacil | Bromo | Methyl | sec-Butyl | Electronic effects at C5, steric bulk and chirality at N3 |
| 5-butyl-3-ethyl-6-methyluracil | Butyl | Methyl | Ethyl | Altered steric and electronic profile at N3 and C6 |
From this comparative analysis, the key pharmacophoric elements for this class of compounds appear to be:
A substituted uracil core.
An alkyl or halogen substituent at the C5 position, influencing lipophilicity and electronic properties.
An alkyl group at the C6 position, which can modulate potency.
An alkyl substituent at the N3 position, which is critical for specific interactions with the target.
Mechanistic Research on Molecular Interactions and Biological Pathways of Uracil Derivatives
Elucidation of Mechanisms of Action for Modulating Cellular Processes
The precise mechanisms by which 5-Butyl-6-ethyl-3-methyluracil might modulate cellular processes remain unelucidated due to a lack of specific research. For related uracil (B121893) derivatives, mechanisms can be diverse, ranging from the inhibition of viral replication to the modulation of cellular signaling pathways. mdpi.comnih.gov For example, some 6-substituted uracil analogs have been investigated for their impact on cell proliferation. jppres.comresearchgate.net The combined effect of the 5-butyl, 6-ethyl, and 3-methyl groups would uniquely influence its cellular uptake, metabolic stability, and interaction with intracellular targets, but specific pathways have not been reported.
Investigation of Radical Scavenging and Antioxidant Mechanisms
There is no specific information available regarding the radical scavenging and antioxidant properties of this compound. Research on other uracil derivatives, such as 5-amino-6-methyluracil, has demonstrated antiradical activity through the inhibition of peroxyl radicals. researchgate.net The potential for this compound to act as an antioxidant would depend on the ability of its structure to donate a hydrogen atom or an electron to stabilize free radicals.
Kinetic Studies of Peroxyl Radical Inhibition
No kinetic data for the inhibition of peroxyl radicals by this compound is present in the available literature. Such studies would be necessary to quantify its potential antioxidant efficacy.
Identification of Oxidation Products and Pathways
Without experimental investigation, the oxidation products and pathways of this compound remain hypothetical.
Research on Enzymatic and Non-Enzymatic Degradation Pathways of Uracil Derivatives
Specific degradation pathways for this compound have not been documented. The metabolic fate of uracil derivatives is influenced by their substituents. The alkyl groups on this compound would likely be subject to oxidative metabolism by cytochrome P450 enzymes in biological systems.
Computational Approaches to Deciphering Molecular Mechanisms and Catalysis
While computational studies have been employed to understand the mechanisms of other uracil derivatives, no such studies focusing on this compound were found. researchgate.net Molecular modeling and quantum chemical calculations could provide valuable insights into its electronic properties, reactivity, and potential interactions with biological targets, but this research has yet to be published.
In Vitro and Preclinical Research Models for Uracil Derivatives
Cell-Based Assays for Studying Proliferative Activity in Various Cell Lines (e.g., Lung Epithelial Cells)
Cell-based assays are crucial for the initial assessment of the biological effects of uracil (B121893) derivatives, including their impact on cell growth and proliferation. Studies have utilized immortalized lung epithelial cell lines to evaluate how different substitutions on the uracil ring influence cellular regeneration potential.
In one such study, a series of 6-substituted uracil derivatives were tested for their effect on the proliferation of immortalized fetal calf lung cells (LC). jppres.comresearchgate.net The objective was to identify compounds capable of stimulating lung cell proliferation, which could be beneficial for accelerating lung regeneration. jppres.com The research measured key parameters such as the level of cell proliferation and the maximum tolerated dose (MTD). The findings indicated that the chemical structure of the substituent at the C6 position significantly influences the compound's effect on cell proliferation. jppres.comresearchgate.net Notably, 3-methyl-6-cyclopropyluracil and 1-butyl-6-methyluracil (B86784) demonstrated the highest levels of cell proliferation and were well-tolerated, suggesting their potential for further in vivo studies of regenerative activity. jppres.comresearchgate.net
Similarly, research on 5-substituted uracil derivatives has been conducted to understand the relationship between the substituent at this position and the compound's impact on lung cells. researchgate.net Studies found that among twelve 5-substituted compounds tested, 5-Carboxyuracil and 1,3-dimethyl-5-carboxyuracil exhibited the lowest cytotoxicity. Their maximum tolerated dosages were five times higher than that of 6-methyluracil (B20015), a compound known for its positive effects on cell regeneration. researchgate.net
Table 1: Proliferative Activity of Selected Uracil Derivatives on Lung Epithelial Cells
Screening for Potential Antimicrobial, Antiviral, and Anticancer Activities in Laboratory Models
Laboratory screening models are essential for identifying the therapeutic potential of uracil derivatives against various diseases. These models typically involve in vitro assays that measure the activity of compounds against specific pathogens or cancer cell lines.
Antimicrobial Activity: The antimicrobial efficacy of uracil derivatives has been evaluated against a range of pathogenic bacteria and fungi. mdpi.com In one study, newly synthesized uracil S-derivatives were tested using the agar (B569324) diffusion method against organisms such as S. aureus, E. coli, and P. aeruginosa. nih.gov Certain N-acyl-5-hydroxypyrazolines and N,N'-diacylhydrazines of 6-methyluracil derivatives demonstrated high antimicrobial activity, with Minimum Inhibitory Concentration (MIC) values ranging from 0.1-10 μg/ml. nih.gov Another class of compounds, the 6-anilinouracils, have been identified as selective inhibitors of DNA polymerase III in gram-positive bacteria, showing promising activity against Staphylococcus aureus and Enterococcus faecalis. nih.gov
Antiviral Activity: Uracil derivatives are a well-established class of antiviral agents. nih.gov Research has focused on their ability to inhibit various viruses, including human immunodeficiency virus (HIV), herpes family viruses, and hepatitis C virus (HCV). nih.govnih.govnih.gov For instance, certain 1,3-disubstituted and 6-substituted uracil derivatives have been explored as non-nucleoside reverse transcriptase inhibitors (NNRTIs) for HIV-1. researchgate.netresearchgate.net One study found that 6-amino-3-(3,5-dimethylbenzyl)-1-(4-aminobenzyl) uracil showed significant activity against HIV-1 with an EC50 value of 10 nM. researchgate.net Other research has focused on 5-substituted uracil derivatives, which can inhibit viral pathogens through various mechanisms. nih.govkuleuven.be
Anticancer Activity: A significant area of research involves screening uracil derivatives for their cytotoxic effects on cancer cell lines. researchgate.net These compounds can act as antimetabolites, with 5-fluorouracil (B62378) being a clinically used example that interferes with DNA synthesis. nih.gov Numerous studies have synthesized and evaluated novel uracil derivatives against various cancer cell lines, including breast, lung, and colon cancer. nih.govnih.govejmo.org For example, certain uracil/ursolic acid hybrids have shown potent activity against breast cancer cell lines (MCF-7 and MDA-MB-231), with IC50 values as low as 5.83 µM. nih.gov Other studies on 5-[alkoxy-(4-nitro-phenyl)-methyl]-uracils found that their cytotoxic activity against five different cancer cell lines was dependent on the length of the alkyl chain. nih.gov
Table 2: Selected Bioactivities of Uracil Derivatives in Laboratory Screening Models
Studies in Model Organisms to Evaluate Biological Response and Potential Efficacy
Following promising in vitro results, model organisms are used to study the biological effects of compounds in a whole-organism context. Organisms like the nematode worm (Caenorhabditis elegans), the fruit fly (Drosophila melanogaster), and the zebrafish (Danio rerio) are valuable for these studies because they are cost-effective, have short life cycles, and their fundamental biological pathways are well-conserved with humans. harvard.edu
While specific studies employing these models for 5-Butyl-6-ethyl-3-methyluracil were not identified, these organisms provide established platforms for evaluating the biological response to uracil derivatives. For example, C. elegans could be used to assess endpoints such as growth, reproduction, lifespan, and stress resistance following exposure to a uracil compound. harvard.eduucc.ie Its transparent body also allows for real-time imaging of cellular processes. Similarly, zebrafish are widely used in toxicology and drug discovery to screen for developmental toxicity and other biological effects in a vertebrate system. harvard.edu These models can help bridge the gap between in vitro cell-based assays and more complex mammalian studies.
Research on Environmental Fate and Degradation in Model Systems (e.g., Soil, Water, Sediment)
Understanding the environmental fate of chemical compounds is critical, especially for uracil derivatives used as herbicides. nih.govawsjournal.org Research in this area utilizes model systems that simulate environmental compartments like soil, water, and sediment to study processes such as degradation, persistence, and mobility. awsjournal.orgtechlinenews.com
The primary degradation pathways for uracil derivatives in the environment include photodegradation (breakdown by light) and biodegradation (breakdown by microorganisms). nih.govnih.gov Studies on uracil, the parent compound of many herbicides, have shown that its dye-sensitized photodegradation in water is highly dependent on pH, occurring more rapidly in neutral or alkaline solutions. nih.govresearchgate.net This process often involves reactive oxygen species like singlet molecular oxygen. nih.gov
The fate of uracil-based herbicides has been compared in laboratory soil studies. kpu.ca Factors such as soil type, pH, moisture, and temperature can significantly influence the degradation rate and the formation of metabolites. techlinenews.comkpu.ca For example, the half-life (DT50) of uracil herbicides can vary widely depending on these conditions. kpu.ca These model systems are essential for predicting the persistence and potential environmental impact of such compounds.
Assessment of Biological Impact on Microorganisms and Aquatic Species in Controlled Environments
Assessing the ecological impact of uracil derivatives involves testing their effects on non-target organisms, including microorganisms and aquatic species, in controlled laboratory settings.
The impact on microorganisms is often determined as part of antimicrobial screening, where MIC values indicate the concentration needed to inhibit microbial growth. nih.govnih.gov This data provides insight into how the compounds might affect microbial communities in the environment.
To evaluate the impact on aquatic life, ecotoxicology studies are performed using model organisms such as the water flea (Daphnia magna) and various species of algae. nih.govmdpi.com Acute toxicity tests with Daphnia magna, for example, are a standard method for determining the concentration of a substance that is lethal to 50% of the test population (LC50) or causes immobility in 50% (EC50) over a short period, typically 48 hours. nih.gov Chronic exposure studies can also be conducted to assess multigenerational effects on reproduction and other life-cycle parameters. scispace.com While specific ecotoxicity data for this compound is not available, these standardized tests are the primary models used to characterize the potential aquatic risk of any new uracil derivative.
Table 3: Chemical Compounds Mentioned
Conceptual Applications and Future Research Directions for Uracil Derivatives
Contributions to Understanding Pyrimidine (B1678525) Biochemistry and Nucleic Acid Chemistry
Uracil (B121893) and its derivatives are fundamental to the biochemistry of all living organisms as core components of nucleic acids. oled-intermediates.comwikipedia.org Pyrimidines like uracil, cytosine, and thymine (B56734) are the building blocks of DNA and RNA, participating in everything from genetic information storage to protein synthesis. oled-intermediates.comyoutube.com The study of synthetic uracil analogues, such as the hypothetical 5-Butyl-6-ethyl-3-methyluracil, can provide valuable insights into the intricate metabolic pathways of pyrimidines. oled-intermediates.com
Introducing alkyl groups at various positions on the uracil ring can influence its biochemical behavior. These substitutions can affect how the molecule interacts with the enzymes involved in nucleotide synthesis and breakdown. nih.govnih.gov For instance, studying how enzymes in the de novo and salvage pathways process this compound could illuminate the substrate specificity and mechanistic details of these crucial biological processes. oled-intermediates.com
Furthermore, in the context of nucleic acid chemistry, incorporating modified bases is a powerful tool. The alkyl groups in this compound would alter the size, shape, and hydrophobicity of the nucleobase. If converted to a nucleoside or nucleotide, its incorporation into DNA or RNA could disrupt normal helical structures and base-pairing, providing a model to study DNA repair mechanisms and the tolerance of polymerases to damage. wikipedia.orgnih.gov The spontaneous deamination of cytosine to uracil is a common form of DNA damage, and studying how analogues like this are recognized and excised by enzymes such as uracil-DNA glycosylase is a key area of research. wikipedia.org
Table 1: Potential Research Questions in Pyrimidine Biochemistry
| Research Area | Conceptual Question for this compound |
| Enzyme Interaction | How do enzymes of the pyrimidine salvage pathway recognize and process this analogue? |
| Nucleic Acid Structure | What are the structural consequences of incorporating this bulky, alkylated uracil into a DNA or RNA duplex? |
| DNA Repair | Is this analogue a substrate for DNA glycosylases, and how does it influence the efficiency of base excision repair? |
| Metabolic Fate | What are the catabolic products of this compound in cellular systems? |
Potential Roles in Chemical Biology and Molecular Probe Development
The unique structure of a synthetic uracil derivative can be exploited to create tools for chemical biology. Molecular probes are essential for visualizing and studying biological processes in real-time. While natural uracil has a very low fluorescence quantum yield, chemical modifications can transform it into a useful fluorescent probe. rsc.org
By attaching fluorophores or other reporter groups to the this compound scaffold, it could be developed into a molecular probe. For example, a fluorescent version could be used to study the localization and dynamics of DNA and RNA within cells, or to investigate the interactions between nucleic acids and proteins. rsc.orgnih.gov The alkyl groups could serve as handles for further chemical modification or could influence the photophysical properties of an attached fluorophore.
Another application in chemical biology is the development of probes to study specific enzymes. A molecule like this compound could be designed as an inhibitor or a substrate analogue for enzymes in the pyrimidine metabolic pathway. nih.gov By incorporating a detectable label (e.g., a radioactive isotope or a fluorescent tag), such a probe could be used to identify and characterize these enzymes in complex biological samples. nih.govnih.gov Probes based on catalytically inactive uracil-DNA glycosylase have been developed to detect uracil in DNA, and a similar concept could be adapted using a synthetic analogue. nih.govnih.gov
Table 2: Conceptual Molecular Probes Based on this compound
| Probe Type | Potential Application | Design Concept |
| Fluorescent Analogue | Visualizing RNA synthesis or DNA repair in living cells. | Couple a fluorophore to the uracil ring, using the alkyl groups to tune properties. rsc.org |
| Enzyme Activity Probe | Measuring the activity of pyrimidine-metabolizing enzymes. | Incorporate a reporter group that is released or activated upon enzymatic modification of the uracil analogue. |
| Affinity Probe | Identifying and isolating proteins that bind to alkylated uracils. | Immobilize the compound on a solid support to capture interacting proteins from cell lysates. |
Exploration of Novel Applications in Materials Science and Environmental Remediation
The applications of pyrimidine derivatives are not limited to biology and medicine. In materials science, organic molecules with specific properties are used to create novel materials. For instance, pyrimidine derivatives have been investigated as environmentally friendly corrosion inhibitors for metals. researchgate.net Their ability to adsorb onto metal surfaces and form a protective film is dependent on their chemical structure. researchgate.net The butyl, ethyl, and methyl groups on this compound would increase its hydrophobicity, which could enhance its potential as a corrosion inhibitor in certain environments.
In the environmental field, some substituted uracils have been developed as herbicides. epa.gov These compounds often work by inhibiting essential biochemical pathways in plants. While the herbicidal activity of this compound is unknown, its structure suggests it could be investigated for such properties. Future research could focus on designing uracil derivatives that are highly selective for certain weeds and are biodegradable to minimize environmental impact. epa.gov
Framework for Rational Design and Synthesis of Next-Generation Uracil-Based Molecules
The principles of rational drug design can be applied to create new uracil-based molecules with specific biological activities. semanticscholar.orgnih.govmdpi.com By understanding the structure-activity relationships (SAR) of existing uracil derivatives, chemists can design new compounds with improved potency, selectivity, and pharmacokinetic properties. ijsat.orgnih.gov
The this compound structure can be seen as a scaffold for further modification. For example:
The C5 Position: The butyl group could be replaced with other functional groups to alter the molecule's interaction with biological targets. Modifications at the C5 position are well-known to influence antiviral and anticancer properties. nih.gov
The C6 Position: The ethyl group could be varied to explore its impact on activity.
The N3 Position: The methyl group influences the molecule's solubility and hydrogen bonding capabilities. Altering this substituent could fine-tune its properties.
Modern synthetic methods, such as palladium/norbornene cooperative catalysis, allow for the diversity-oriented functionalization of uracils, enabling the rapid creation of a library of analogues based on the this compound scaffold for biological screening. nih.gov Combining this synthetic versatility with computational modeling and in vitro screening provides a powerful framework for discovering next-generation uracil-based therapeutic agents. semanticscholar.orgnih.gov
Unexplored Research Avenues and Prospects for this compound and its Analogues
Given the lack of specific data, the entire field of study for this compound is an unexplored avenue. Initial research would logically begin with its synthesis and basic characterization. Following this, a broad biological screening could reveal potential activities.
Key unexplored research avenues include:
Antimicrobial and Antiviral Activity: Many substituted uracils exhibit activity against bacteria, fungi, and viruses. nih.govmdpi.com Screening this compound and its analogues against a wide range of pathogens is a promising starting point.
Anticancer Potential: Uracil analogues, most famously 5-Fluorouracil (B62378), are mainstays of cancer chemotherapy. wikipedia.org Investigating the cytotoxicity of this compound against various cancer cell lines could uncover new therapeutic leads. ijsat.orgnih.gov
Neurological Activity: The pyrimidine nucleus is present in compounds that interact with the central nervous system. Exploring the effects of this compound on neuronal receptors and enzymes is another potential research direction.
Agrochemical Potential: Beyond herbicidal activity, uracil derivatives could be explored as potential fungicides or insecticides.
The future prospects for this compound and its analogues lie in their potential as lead compounds in drug discovery and as tools in chemical biology. The systematic exploration of this and other novel uracil structures, guided by rational design and an understanding of pyrimidine biochemistry, will undoubtedly continue to yield valuable scientific insights and practical applications. nih.govnih.gov
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis of 5-butyl-6-ethyl-3-methyluracil to ensure high purity and yield?
- Methodological Answer : Synthesis optimization involves stepwise alkylation of the uracil core. For example, alkylation with butyl and ethyl groups requires controlled temperature (e.g., 60–80°C) and anhydrous conditions to avoid side reactions. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization in ethanol can achieve >95% purity . Validate purity using HPLC with a C18 column (mobile phase: acetonitrile/water, 70:30 v/v) and compare retention times against standards .
Q. What analytical techniques are most reliable for characterizing this compound?
- Methodological Answer :
- NMR : Use - and -NMR in deuterated DMSO to confirm substituent positions (e.g., butyl/ethyl chain integration ratios) .
- Mass Spectrometry : High-resolution ESI-MS in positive ion mode to verify molecular ion peaks (e.g., [M+H] at m/z 255.2) .
- FTIR : Monitor carbonyl stretching (1650–1750 cm) and alkyl C-H vibrations (2800–3000 cm) to confirm structural integrity .
Q. How should researchers address discrepancies in reported melting points for uracil derivatives?
- Methodological Answer : Contradictions in melting points (e.g., 61–64°C vs. 70–72°C) may arise from polymorphic forms or impurities. Perform differential scanning calorimetry (DSC) to identify phase transitions and thermogravimetric analysis (TGA) to rule out solvent retention . Compare results with literature values from peer-reviewed databases like NIST .
Advanced Research Questions
Q. What strategies can resolve conflicting bioactivity data for this compound in enzyme inhibition assays?
- Methodological Answer : Discrepancies may stem from assay conditions (e.g., buffer pH, ionic strength). Design a factorial experiment varying:
- pH (6.0–8.0 using phosphate or Tris buffers),
- Substrate concentration (0.1–10 mM),
- Temperature (25°C vs. 37°C).
Use kinetic modeling (e.g., Michaelis-Menten) to quantify IC variability and identify confounding factors . Validate with orthogonal assays (e.g., SPR for binding affinity) .
Q. How can computational modeling predict the metabolic stability of this compound?
- Methodological Answer : Employ in silico tools:
- Docking Simulations : Use AutoDock Vina to model interactions with cytochrome P450 enzymes (e.g., CYP3A4).
- ADMET Prediction : Tools like SwissADME to estimate metabolic pathways (e.g., glucuronidation susceptibility) .
Cross-validate with in vitro microsomal stability assays (e.g., rat liver microsomes + NADPH cofactor) .
Q. What experimental design minimizes batch-to-batch variability in scaled-up synthesis?
- Methodological Answer : Implement quality-by-design (QbD) principles:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
